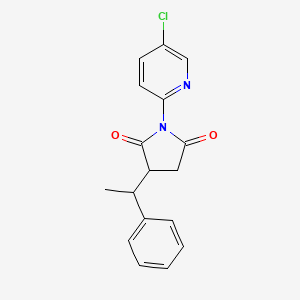![molecular formula C24H27N3O3 B14944673 1'-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14944673.png)
1'-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4’-bipiperidine-4’-carboxamide is a complex organic compound that features a dibenzofuran moiety linked to a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps. One common approach starts with the preparation of the dibenzofuran core, which can be synthesized via the cyclization of substituted biphenyls or through the O-arylation of substituted phenols followed by cyclization of diaryl ethers . The bipiperidine moiety is then introduced through a series of condensation reactions, often involving the use of protecting groups to ensure selective reactions at specific sites .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1’-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The dibenzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the dibenzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated dibenzofuran derivatives.
Scientific Research Applications
1’-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1’-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The dibenzofuran moiety can intercalate with DNA, affecting transcription and replication processes. The bipiperidine structure may interact with various receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Dibenzofuran: A simpler structure with similar aromatic properties.
Bipiperidine: Shares the bipiperidine moiety but lacks the dibenzofuran component.
Carbazole: Another heterocyclic compound with structural similarities to dibenzofuran.
Uniqueness: 1’-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4’-bipiperidine-4’-carboxamide is unique due to its combination of the dibenzofuran and bipiperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C24H27N3O3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-(dibenzofuran-2-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H27N3O3/c25-23(29)24(27-12-4-1-5-13-27)10-14-26(15-11-24)22(28)17-8-9-21-19(16-17)18-6-2-3-7-20(18)30-21/h2-3,6-9,16H,1,4-5,10-15H2,(H2,25,29) |
InChI Key |
MKYGBJKJYWPJRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-chlorophenyl)-3,13-dimethyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14944591.png)
![3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944594.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B14944601.png)
![2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14944605.png)
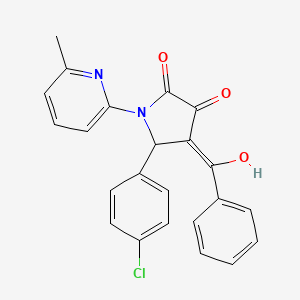
![Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate](/img/structure/B14944610.png)

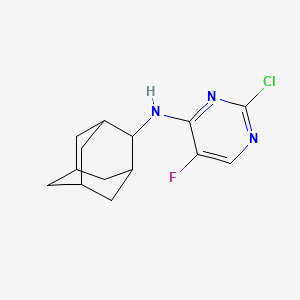
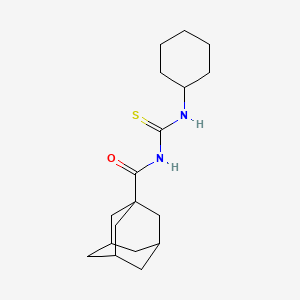
![2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)-](/img/structure/B14944644.png)
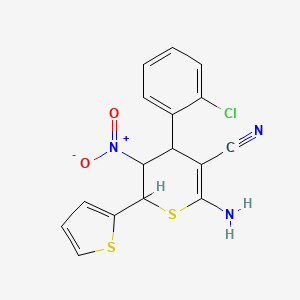
![2-[1-(2-Anilino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B14944663.png)
![methyl 2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B14944675.png)
